
D-(+)-Turanose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Turanose is a naturally occurring reducing disaccharide composed of a glucose molecule and a fructose molecule linked by an α-1,3 glycosidic bond . Its systematic name is α-D-glucopyranosyl-(1→3)-α-D-fructofuranose . Turanose is found in limited quantities in nature, particularly in honey . It is an analog of sucrose and is not metabolized by higher plants but is acquired through the action of sucrose transporters for intracellular carbohydrate signaling .
Preparation Methods
Turanose can be produced by both chemical and biological means. One common method involves the use of amylosucrase, an enzyme that catalyzes the synthesis of turanose from sucrose . The reaction conditions typically involve an aqueous solution of sucrose, which is treated with amylosucrase to produce high-purity turanose . Industrial production methods also utilize enzymatic processes to ensure the efficient and scalable production of turanose .
Chemical Reactions Analysis
Turanose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In the gastrointestinal tract, turanose is relatively stable and does not significantly hydrolyze . in an artificial small intestinal environment, turanose degrades by about 18% when sucrose is hydrolyzed by 36% after 4 hours . Turanose also participates in non-enzymatic browning reactions and dynamic vapor sorption . Common reagents and conditions used in these reactions include acidic or basic environments and elevated temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Physicochemical Properties
Turanose exhibits several physicochemical properties that enhance its utility as a sweetener:
Property | Turanose | Sucrose | Isomaltulose | Erythritol | Tagatose |
---|---|---|---|---|---|
Solubility (g/100g) | 223.94 ± 0.28 | 222.93 ± 1.71 | 59.67 ± 0.67 | 62.29 ± 0.07 | 146.73 ± 1.99 |
Hydrolysis in simulated digestion (%) | 18% (after 4h) | 36% (after 4h) | N/A | N/A | N/A |
Taste | Mild | Sweet | Sweet | Sweet | Sweet |
This table illustrates that turanose has similar solubility to sucrose but demonstrates significantly lower hydrolysis during digestion, potentially making it a better option for maintaining stable sweetness in food products .
Health Benefits and Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of turanose, particularly in macrophage models:
- Cell Viability : Turanose treatment increased cell viability in Raw 264.7 macrophages.
- Nitric Oxide Production : Turanose significantly suppressed nitric oxide production induced by lipopolysaccharides (LPS) and glucose, demonstrating its potential to mitigate inflammation .
- Cytokine Regulation : Turanose treatment led to decreased mRNA levels of pro-inflammatory cytokines IL-1β and IL-18, suggesting its utility as a dietary supplement for preventing metabolic diseases .
Applications in Food Science
D-(+)-Turanose is being researched as a potential functional sweetener and bulking agent due to its favorable properties:
- Sweetness Replacement : It can replace sucrose without compromising taste or texture, making it suitable for low-calorie and diabetic-friendly products .
- Food Processing : Turanose's stability under various conditions makes it a candidate for use in baked goods, beverages, and dairy products .
Case Study 1: Anti-inflammatory Effects in Macrophages
A study investigated the effects of turanose on inflammatory responses in Raw 264.7 macrophages. Results indicated that turanose reduced nitric oxide production and inflammatory mediator expression significantly compared to glucose treatments, highlighting its potential therapeutic applications .
Case Study 2: Functional Sweetener Development
Research focused on the physicochemical properties of turanose compared to other sugars showed that it could serve as an effective sucrose substitute in food products while providing additional health benefits due to its low glycemic index and non-cariogenic nature .
Mechanism of Action
Turanose exerts its effects through its involvement in intracellular carbohydrate signaling. It is acquired by higher plants through the action of sucrose transporters and can be used as a carbon source by various organisms . In addition to its role in signal transduction, turanose also facilitates cellular respiration and regulates inflammation . The molecular targets and pathways involved in these processes include sucrose transporters and various signaling pathways related to carbohydrate metabolism .
Comparison with Similar Compounds
Turanose is similar to other disaccharides such as sucrose, trehalulose, maltulose, leucrose, and isomaltulose . it is unique in its α-1,3 glycosidic bond, which distinguishes it from other disaccharides that have different glycosidic linkages . Compared to sucrose, turanose has a lower calorific value and glycemic index, making it a suitable alternative for individuals with metabolic disorders . Additionally, turanose has anti-cariogenic properties, which further highlight its uniqueness among similar compounds .
Biological Activity
D-(+)-Turanose, a disaccharide composed of glucose and fructose, is a structural isomer of sucrose. It has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory properties and its implications for metabolic health. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is classified as a 3-O-α-D-glucosyl-D-fructose. The unique configuration of this sugar influences its interaction with biological systems, particularly in modulating metabolic and inflammatory pathways.
Anti-Inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A notable study conducted on Raw 264.7 macrophages revealed that turanose treatment significantly suppressed the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Key Findings:
- Nitric Oxide Production : Turanose reduced NO production by 30% to 42% in macrophages treated with lipopolysaccharide (LPS) and glucose .
- Cytokine Expression : The mRNA levels of interleukin (IL)-1β and IL-18 were decreased by up to 91% in turanose-treated groups compared to glucose controls .
The implications of these findings suggest that turanose could serve as a therapeutic functional sweetener with potential applications in managing inflammatory diseases.
Metabolic Implications
In addition to its anti-inflammatory properties, this compound has been investigated for its effects on metabolic health. Increased sugar consumption is linked to obesity-related disorders, prompting research into alternative sweeteners like turanose that may mitigate these risks.
Case Study: Metabolic Health
In a controlled study, turanose was shown to improve metabolic parameters in animal models. Mice administered turanose exhibited better glucose tolerance and lower body weight gain compared to those consuming standard sugars .
Toxicological Studies
To assess the safety profile of this compound, acute and subchronic toxicity studies were performed on ICR mice. Results indicated no significant adverse effects on liver or kidney function at doses up to 7 g/kg body weight over 13 weeks . This suggests that turanose is well-tolerated and may be safe for human consumption.
Summary of Research Findings
Properties
CAS No. |
547-25-1 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |
InChI Key |
RULSWEULPANCDV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |
melting_point |
168 °C |
Key on ui other cas no. |
547-25-1 |
physical_description |
Solid |
solubility |
1000 mg/mL at 25 °C |
Synonyms |
3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |
Origin of Product |
United States |
Q1: Does D-(+)-Turanose exhibit any notable interactions with biological systems?
A1: Yes, research suggests this compound plays a role in the growth and metabolism of various organisms. For instance, it serves as a carbon source for certain bacteria like Lactobacillus salivarus and Lactobacillus fructivorans found in fermenting bananas. [] Additionally, it influences the virulence and morphology of the fungal pathogen Candida albicans, impacting the expression of genes involved in filamentation and the secretion of cell wall components. []
Q2: Are there any studies investigating the effect of this compound on bone health?
A2: Research indicates that this compound might be involved in bone metabolism. A study using the human osteoblast cell line hFOB 1.19 revealed that the cells utilized this compound for growth under both normoxic and hypoxic conditions. This suggests a potential role for this compound in bone cell energy production and metabolism, especially in low-oxygen environments often associated with bone fracture healing. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the anomeric equilibrium of this compound in water. [] This technique provides valuable information about the structure and conformation of the molecule in solution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.